3-((4-Bromophenyl)amino)piperidine-2,6-dione
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Overview
Description
3-((4-Bromophenyl)amino)piperidine-2,6-dione is a chemical compound with the molecular formula C11H11BrN2O2 It is known for its unique structure, which includes a bromophenyl group attached to a piperidine-2,6-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenyl)amino)piperidine-2,6-dione typically involves the reaction of a piperidine-2,6-dione precursor with a bromophenylamine derivative. The process generally includes the following steps:
Formation of Piperidine-2,6-dione Precursor: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromophenyl)amino)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Bromophenyl)amino)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Industry: Utilized in the development of dyes, coatings, and materials science.
Mechanism of Action
The mechanism of action of 3-((4-Bromophenyl)amino)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression. This modulation is beneficial in the treatment of sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Similar Compounds
2,6-Piperidinedione, 3-((3-aminophenyl)amino) hydrochloride: A functionalized cereblon ligand used for protein degrader building blocks.
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: Used in the development of thalidomide-based PROTACs.
Uniqueness
3-((4-Bromophenyl)amino)piperidine-2,6-dione is unique due to its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and protein degradation studies .
Properties
IUPAC Name |
3-(4-bromoanilino)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-3-8(4-2-7)13-9-5-6-10(15)14-11(9)16/h1-4,9,13H,5-6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDYIYKLNGVJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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